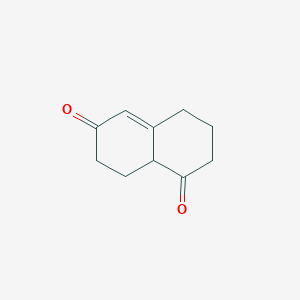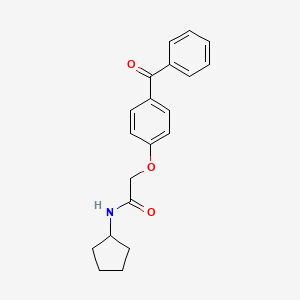
4-Cyclopentylcarbamoylmethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentylcarbamoylmethoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopentylcarbamoyl group attached to a methoxybenzophenone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylcarbamoylmethoxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyclopentyl isocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentylcarbamoylmethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-cyclopentylcarbamoylbenzaldehyde or 4-cyclopentylcarbamoylbenzoic acid.
Reduction: Formation of 4-cyclopentylcarbamoylmethoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclopentylcarbamoylmethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a UV filter in sunscreen formulations, protecting skin from harmful UV radiation.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Cyclopentylcarbamoylmethoxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV absorption, the compound transitions to an excited state, leading to the formation of reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects such as UV protection or anti-inflammatory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzophenone: Lacks the cyclopentylcarbamoyl group, making it less effective as a UV filter.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-Chlorobenzophenone: Contains a chlorine atom, which alters its chemical properties and applications.
Uniqueness
4-Cyclopentylcarbamoylmethoxybenzophenone is unique due to the presence of the cyclopentylcarbamoyl group, which enhances its UV-absorbing properties and makes it more effective in applications such as sunscreens and photoinitiators. Additionally, the combination of the methoxy and cyclopentylcarbamoyl groups imparts distinct chemical reactivity, making it a versatile compound in various chemical reactions.
Propriétés
Numéro CAS |
42018-54-2 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-(4-benzoylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21NO3/c22-19(21-17-8-4-5-9-17)14-24-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,21,22) |
Clé InChI |
ZGLGSMHPQKFQNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


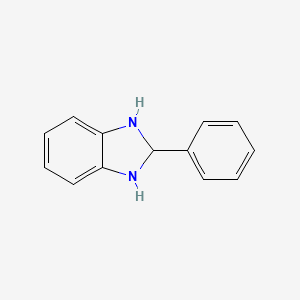
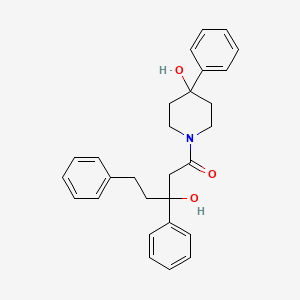
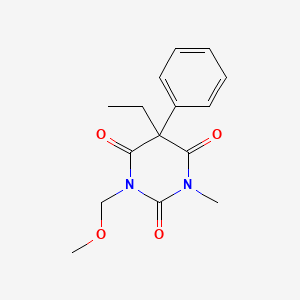
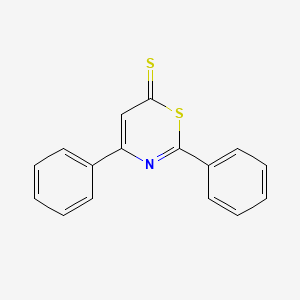
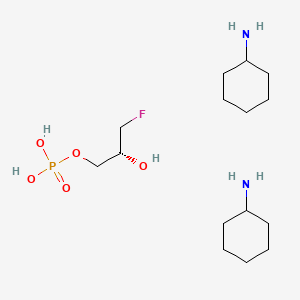
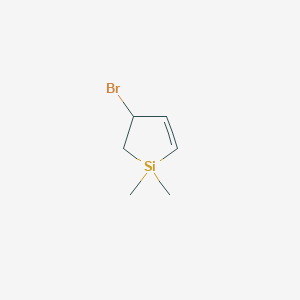
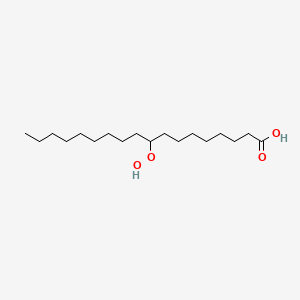
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

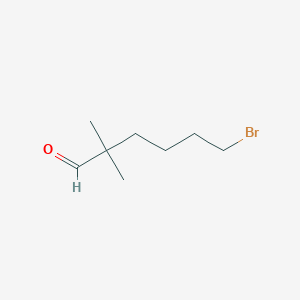
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
